Protocatechuic Acid

Antioxidant Structure-Activity Relationship Hydroxybenzoic Acids

Protocatechuic acid (PCA; 3,4-dihydroxybenzoic acid) is a naturally occurring phenolic acid belonging to the hydroxybenzoic acid (HBA) subclass. It is structurally defined by two hydroxyl groups in the ortho-para configuration on the benzoic acid ring, distinguishing it from closely related dietary phenolic acids such as gallic acid (3,4,5-trihydroxybenzoic), vanillic acid (4-hydroxy-3-methoxybenzoic), syringic acid (4-hydroxy-3,5-dimethoxybenzoic), and 4-hydroxybenzoic acid.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 99-50-3
Cat. No. B181095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtocatechuic Acid
CAS99-50-3
Synonyms3,4-dihydroxybenzoic acid
protocatechuic acid
protocatechuic acid, carboxy-14C-labeled
protocatechuic acid, monosodium salt
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)O
InChIInChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)
InChIKeyYQUVCSBJEUQKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.2 mg/mL at 14 °C
Soluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Protocatechuic Acid (CAS 99-50-3) – Technical Baseline for Scientific Procurement and Comparator Evaluation


Protocatechuic acid (PCA; 3,4-dihydroxybenzoic acid) is a naturally occurring phenolic acid belonging to the hydroxybenzoic acid (HBA) subclass [1]. It is structurally defined by two hydroxyl groups in the ortho-para configuration on the benzoic acid ring, distinguishing it from closely related dietary phenolic acids such as gallic acid (3,4,5-trihydroxybenzoic), vanillic acid (4-hydroxy-3-methoxybenzoic), syringic acid (4-hydroxy-3,5-dimethoxybenzoic), and 4-hydroxybenzoic acid [1]. PCA serves as the primary human metabolite of cyanidin-based anthocyanins and is widely distributed across more than 500 plant species [1]. Its biological activity profile—spanning antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects—is governed by the number and position of ring hydroxyl substituents, making direct substitution with other phenolic acids scientifically unsound without evidence of functional equivalence [1].

Why Protocatechuic Acid Cannot Be Interchanged with Structurally Similar Phenolic Acids – Key Evidence from Comparator Studies


Despite sharing a benzoic acid core, PCA and its closest structural analogs exhibit starkly divergent biological potencies and even opposing functional profiles [1][2]. The number and ring position of hydroxyl substituents dictate radical-scavenging efficiency, with PCA (two ortho-para –OH groups) showing an intermediate antioxidant profile compared with the more potent trihydroxy gallic acid and the essentially inactive meta-dihydroxy isomers such as 2,4-DHB [1]. Beyond potency differences, functional reversal has been documented: under nitrosative stress, PCA provides complete neuroprotection while 4-hydroxybenzoic acid (HBA)—differing by a single –OH group—confers none; conversely, under excitotoxic conditions, only HBA is protective [2]. These non-interchangeable activity profiles mean that generic substitution among phenolic acids without compound-specific evidence risks selecting a molecule that is not merely less potent but functionally inappropriate for the intended application [1][2].

Protocatechuic Acid (CAS 99-50-3) – Quantitative Differentiation Evidence Against Closest Comparators


DPPH Radical Scavenging: PCA Occupies a Defined Intermediate Position Among Seven Hydroxybenzoic Acid Isomers

In a comprehensive head-to-head study of seven HBA isomers using the DPPH assay, PCA (3,4-DHB) exhibited an IC50 of 5.24 ± 0.95 µM, placing it at a precisely defined intermediate rank [1]. Gallic acid (3,4,5-THB), with three hydroxyl groups, was 2.2-fold more potent (IC50 = 2.42 ± 0.08 µM), while the positional isomer 2,6-DHB (IC50 = 209.02 ± 0.98 µM) was ~40-fold less active, and the meta-dihydroxy isomers 2,4-DHB (>120,000 µM) and 3,5-DHB (>1,000 µM) were effectively inactive [1]. The established activity ranking (2,4-DHB < 3,5-DHB < 2,6-DHB < 2,3-DHB < 3,4-DHB < 2,5-DHB < 3,4,5-THB) demonstrates that ring hydroxyl position, not merely hydroxyl count, determines radical-scavenging efficacy [1].

Antioxidant Structure-Activity Relationship Hydroxybenzoic Acids

Neuroprotection Under Nitrosative Stress: PCA Completely Protects Neurons While 4-Hydroxybenzoic Acid Confers No Protection

In a direct head-to-head study in primary cultures of cerebellar granule neurons (CGNs), PCA provided complete protection against sodium nitroprusside (SNP)-induced nitrosative cell death, with statistically significant neuroprotection observed at concentrations as low as 10 µM, increasing dose-dependently [1]. In striking contrast, 4-hydroxybenzoic acid (HBA)—a structural analog differing by a single hydroxyl group—was unable to defend neurons from SNP-induced toxicity at any dose tested, with MTT viability assays confirming no significant neuroprotective effect for HBA under identical conditions [1]. Both compounds were equivalently effective against hydrogen peroxide-induced oxidative stress, indicating that the differential effect is specific to nitrosative insult mechanisms [1].

Neuroprotection Nitrosative Stress Neuroinflammation

Anti-Inflammatory Activity in Microglia: PCA Reduces NO Production While HBA and Other Anthocyanin Metabolites Show No Effect

In LPS-stimulated BV2 microglial cells, PCA dose-dependently reduced nitric oxide (NO) production by a significant amount, whereas HBA co-treatment produced no significant effect on microglial inflammation, with NO levels remaining largely unchanged compared to LPS-treated controls [1]. In a complementary study screening multiple anthocyanin gut metabolites (protocatechuic, syringic, gallic, and vanillic acids), only PCA exhibited a measurable inhibitory effect on NO production and TNF-α secretion in LPS-IFN-γ-induced macrophages, while gallic acid acted through a distinct mechanism—reducing MCP-1, ICAM-1, and VCAM-1 secretion in endothelial cells rather than macrophage NO/TNF-α pathways [2]. This demonstrates that PCA possesses a unique anti-inflammatory target profile not shared by its closest structural analogs [1][2].

Anti-inflammatory Microglia Nitric Oxide

Intestinal Permeability: PCA Demonstrates Higher Caco-2 Transport Than Caffeic Acid but Lower Than p-Coumaric Acid

In a direct comparative Caco-2 monolayer transport study of nine prominent phenolic compounds from an Athrixia phylicoides extract, three phenolic acids crossed the monolayer in significant amounts [1]. PCA exhibited an apparent permeability coefficient (Papp) of 4.52 × 10⁻⁶ cm/s, marginally higher than caffeic acid (4.35 × 10⁻⁶ cm/s) but substantially lower than p-coumaric acid (2.38 × 10⁻⁵ cm/s), which demonstrated the highest predicted bioavailability among all tested compounds [1]. This positions PCA as having moderate intestinal permeability—superior to caffeic acid but approximately 5.3-fold lower than p-coumaric acid—providing a quantifiable benchmark for formulation and bioavailability optimization strategies [1].

Bioavailability Caco-2 Permeability Intestinal Absorption

Crocin Bleaching Assay SAR: PCA Defines the Ortho-Dihydroxy Activity Threshold with Gallic Acid 1.6-Fold Superior and Syringic Acid 3.4-Fold Inferior

In a systematic structure-activity relationship study of 39 phenolic compounds using the crocin bleaching assay (CBA), gallic acid was the most active hydroxybenzoic acid tested, being 1.6-fold superior to PCA and 3.4-fold superior to syringic acid [1]. The study established that for 3,4-catechol-type acids, the proximity of the carboxylic acid group to the phenyl ring critically modulates activity, with the rank order caffeic acid >> PCA ≥ dihydrocaffeic acid ≅ homoprotocatechuic acid [1]. PCA thus occupies a defined activity node in the CBA-derived SAR landscape—more active than methoxylated analogs (syringic, vanillic acids) but less active than the trihydroxy gallic acid and the hydroxycinnamic caffeic acid—providing a reproducible reference point for calibrating radical-scavenging assays [1].

Radical Scavenging Crocin Bleaching Assay Structure-Activity Relationship

Briggs-Rauscher Antioxidant Activity: PCA Outperforms Gallic and Vanillic Acids in Oscillating Reaction-Based Assay

Using the Briggs-Rauscher oscillating reaction as an antioxidant assessment tool, PCA at a concentration of 1,000 µM demonstrated the highest antioxidant activity among the three hydroxybenzoic acids tested (gallic, protocatechuic, and vanillic acids), whereas vanillic acid at 250 µM exhibited the lowest activity [1]. The study also examined binary and ternary mixtures, revealing that the equimolar mixture of PCA and vanillic acid (250 µM each) produced the highest antagonistic effect, while the gallic acid–vanillic acid equimolar mixture showed a pronounced synergistic effect [1]. This assay-dependent rank reversal—where PCA outperforms gallic acid in the BR system but is less active in DPPH and CBA assays—highlights the method-specific nature of antioxidant capacity measurements [1].

Antioxidant Briggs-Rauscher Reaction Hydroxybenzoic Acids

Protocatechuic Acid (CAS 99-50-3) – Evidence-Backed Research and Industrial Application Scenarios


Neuroprotection Drug Discovery: Screening for Nitrosative Stress Modulators in Neurodegenerative Disease Models

PCA is the only phenolic acid metabolite with demonstrated complete neuroprotection against nitrosative stress in primary neuronal cultures, with efficacy at concentrations as low as 10 µM, while the structurally similar HBA is entirely inactive [1]. This makes PCA the compound of choice as a positive control or lead scaffold in high-content screening campaigns targeting nitric oxide-mediated neuronal damage in Parkinson's disease, ALS, and Alzheimer's disease models [1]. Its orthogonal anti-inflammatory activity in microglia—reducing both NO and TNF-α production, a profile not shared by gallic, syringic, or vanillic acids—further supports its use in neuroinflammation-focused programs [1][2].

Antioxidant Reference Standard for Multiplexed Assay Calibration in Food and Nutraceutical Quality Control

PCA's precisely defined intermediate potency across multiple antioxidant assays—DPPH IC50 of 5.24 µM (Kalinowska et al. 2021) and a CBA activity 1.6-fold lower than gallic acid (Ordoudi et al. 2006)—establishes it as a calibration-grade reference compound for inter-laboratory standardization [1][2]. Its predictable SAR behavior (ortho-para dihydroxy configuration) allows laboratories to use PCA as a benchmark to validate assay sensitivity and linearity when screening plant extracts, functional foods, or dietary supplements, particularly in DPPH, CBA, and Briggs-Rauscher platforms [1][2][3].

Intestinal Permeability Model Compound for Oral Bioavailability Studies of Phenolic Phytochemicals

With a validated Caco-2 Papp of 4.52 × 10⁻⁶ cm/s, PCA provides a moderate-permeability reference standard that is superior to caffeic acid (4.35 × 10⁻⁶ cm/s) and distinctly different from the high-permeability p-coumaric acid (2.38 × 10⁻⁵ cm/s) [1]. This positions PCA as an ideal calibration compound for permeability-ranking assays in pharmaceutical development, enabling reliable classification of novel phenolic drug candidates into low, moderate, and high bioavailability categories using a physiologically relevant comparator panel [1].

Gut Microbiome–Metabolite Interaction Studies: Tracking Anthocyanin Catabolism and Microbial Biotransformation

As the major human metabolite of cyanidin-based anthocyanins, PCA is the analytically definitive endpoint for tracking colonic anthocyanin degradation in gut microbiome research [1]. Its unique anti-inflammatory signature among anthocyanin metabolites—selective NO/TNF-α suppression in macrophages without affecting endothelial adhesion molecules—makes PCA the metabolite of interest for deciphering which specific phenolic acid degradation products mediate the health benefits attributed to anthocyanin-rich diets, in contrast to gallic acid (endothelial targets) or vanillic/syringic acids (inactive in macrophage assays) [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protocatechuic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.